molecular formula C21H37N3O2 B13421677 Anhydrocannabisativine

Anhydrocannabisativine

Cat. No.: B13421677
M. Wt: 363.5 g/mol
InChI Key: RKTWGMYTKBSCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydrocannabisativine involves the extraction of the compound from the leaves and roots of Cannabis sativa using ethanol. The extract is then subjected to partitioning and chromatography to isolate the alkaloid . The structure of this compound is determined by spectral analysis and semisynthesis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and isolation process used in laboratory settings can be scaled up for industrial purposes. This would involve large-scale ethanol extraction, followed by partitioning and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Anhydrocannabisativine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anhydrocannabisativine has several scientific research applications:

Mechanism of Action

The mechanism of action of anhydrocannabisativine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: Anhydrocannabisativine is unique due to its specific cyclic structure and the presence of spermidine. This makes it distinct from other alkaloids and non-cannabinoid compounds in Cannabis sativa .

Properties

Molecular Formula

C21H37N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

17-(2-oxoheptyl)-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one

InChI

InChI=1S/C21H37N3O2/c1-2-3-4-11-20(25)16-18-9-7-10-19-17-21(26)23-14-6-5-12-22-13-8-15-24(18)19/h7,9,18-19,22H,2-6,8,10-17H2,1H3,(H,23,26)

InChI Key

RKTWGMYTKBSCLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1C=CCC2N1CCCNCCCCNC(=O)C2

Origin of Product

United States

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